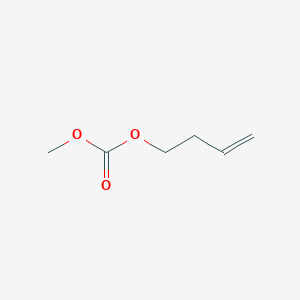
But-3-en-1-yl methyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-3-en-1-yl methyl carbonate is an organic compound with the molecular formula C6H10O3 It is a carbonate ester derived from but-3-en-1-ol and methyl chloroformate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
But-3-en-1-yl methyl carbonate can be synthesized through the reaction of but-3-en-1-ol with methyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
But-3-en-1-ol+Methyl chloroformate→But-3-en-1-yl methyl carbonate+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process.
Analyse Des Réactions Chimiques
Types of Reactions
But-3-en-1-yl methyl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to but-3-en-1-ol and carbon dioxide.
Transesterification: It can react with other alcohols to form different carbonate esters.
Oxidation: It can be oxidized to form corresponding carbonates and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Transesterification: Catalysts such as sodium methoxide or titanium alkoxides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Hydrolysis: But-3-en-1-ol and carbon dioxide.
Transesterification: Various carbonate esters depending on the alcohol used.
Oxidation: Oxidized carbonates and other by-products.
Applications De Recherche Scientifique
But-3-en-1-yl methyl carbonate has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: It can be used in the preparation of polymeric materials with specific properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Biotechnology: It is used in the modification of biomolecules for research purposes.
Mécanisme D'action
The mechanism of action of but-3-en-1-yl methyl carbonate involves its reactivity as a carbonate ester. It can undergo nucleophilic substitution reactions where the carbonate group is replaced by a nucleophile. This reactivity is utilized in various synthetic applications to introduce carbonate functionality into target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
But-3-en-1-yl acetate: Similar in structure but contains an acetate group instead of a carbonate group.
But-3-en-1-yl butanoate: Contains a butanoate group, differing in ester functionality.
But-3-en-1-yl propanoate: Another ester with a propanoate group.
Uniqueness
But-3-en-1-yl methyl carbonate is unique due to its carbonate ester functionality, which imparts different reactivity and properties compared to other esters. This makes it valuable in specific synthetic and industrial applications where carbonate esters are required.
Propriétés
Formule moléculaire |
C6H10O3 |
|---|---|
Poids moléculaire |
130.14 g/mol |
Nom IUPAC |
but-3-enyl methyl carbonate |
InChI |
InChI=1S/C6H10O3/c1-3-4-5-9-6(7)8-2/h3H,1,4-5H2,2H3 |
Clé InChI |
NCILKOFYMIBXGO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)OCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


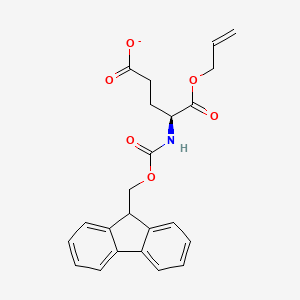
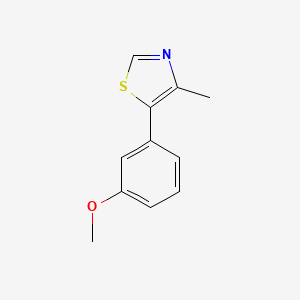
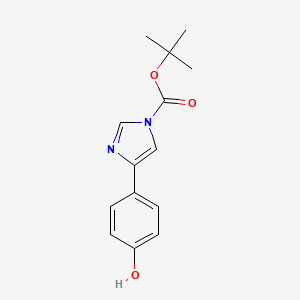

![3-(tert-Butyl)-4'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14124967.png)
![1-[(1-Bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine](/img/structure/B14124968.png)
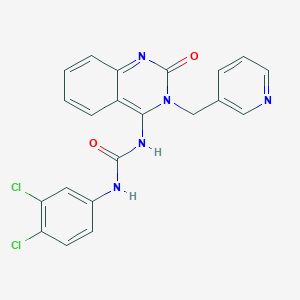
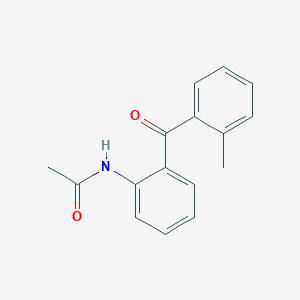
![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide](/img/structure/B14124985.png)
![N-(3-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14124986.png)
![Methyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14124987.png)
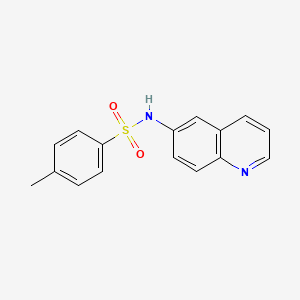
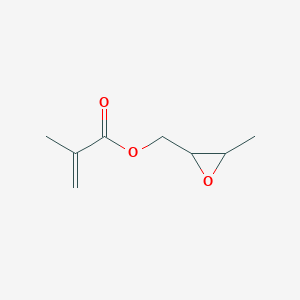
![Morpholine, 4-[1,1'-biphenyl]-4-yl-](/img/structure/B14125009.png)
